2,4-Dichlorobenzenethiol

Beschreibung

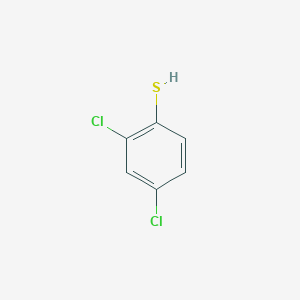

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dichlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2S/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBVJFREPSJSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149945 | |

| Record name | 2,4-Dichlorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-41-4 | |

| Record name | 2,4-Dichlorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2,4-Dichlorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,4-Dichlorobenzenethiol (2,4-DCBT), a halogenated aromatic thiol. The information is compiled from various chemical data sources to assist researchers and professionals in its handling, application, and further study. This document is intended for a technical audience and assumes a foundational understanding of chemical principles.

Core Physical and Chemical Data

This compound, with the CAS number 1122-41-4, is a compound used in the synthesis of various chemical structures, including hyperbranched poly(phenylene sulfide) and functionalized gold nanoparticle films.[1] Its physical characteristics are crucial for its application in these and other research areas.

Summary of Physical Properties

The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison. It is important to note that while some properties are well-documented, others have limited available data in the public domain.

| Property | Value | Units | Notes |

| Molecular Formula | C₆H₄Cl₂S | [2] | |

| Molecular Weight | 179.07 | g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] | |

| Odor | Strong, unpleasant | [3] | |

| Boiling Point | 60 - 62 | °C | at 1.5 mmHg[1] |

| Density | 1.418 | g/mL | at 25 °C[1] |

| Refractive Index | 1.619 | n20/D | [1] |

| Vapor Pressure | 0.0±0.5 | mmHg | at 25°C (Predicted)[4] |

| Solubility | Limited solubility in water; Soluble in organic solvents | [3] |

Experimental Protocols for Property Determination

General Workflow for Physical Property Determination

References

2,4-Dichlorobenzenethiol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dichlorobenzenethiol (CAS No. 1122-41-4), a key halogenated aromatic thiol intermediate. It covers the compound's physicochemical properties, synthesis protocols, primary applications, and safety information, tailored for a technical audience in research and development.

Core Compound Data

This compound is a versatile chemical building block utilized in various synthesis processes within the pharmaceutical, agrochemical, and materials science sectors.[1] Its reactivity, stemming from the thiol group and the dichlorinated phenyl ring, makes it a valuable precursor for complex molecular architectures.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value |

| CAS Number | 1122-41-4 |

| Molecular Formula | C₆H₄Cl₂S[2] |

| Molecular Weight | 179.07 g/mol [2] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 60-62 °C at 1.5 mmHg[3] |

| Density | 1.418 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.619[3] |

Synthesis Pathway and Experimental Protocols

The industrial synthesis of this compound is typically achieved through a two-step process starting from 1,3-dichlorobenzene. This involves an initial chlorosulfonation reaction to form the intermediate 2,4-dichlorobenzenesulfonyl chloride, which is subsequently reduced to the target thiol.[4]

Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway from 1,3-dichlorobenzene to this compound.

Caption: Synthesis of this compound from 1,3-Dichlorobenzene.

Experimental Protocol

The following protocol is based on established industrial synthesis methods.[4]

Step 1: Synthesis of 2,4-Dichlorobenzenesulfonyl Chloride

-

Reaction Setup: In a suitable reaction vessel equipped for cooling and stirring, place 12 moles of chlorosulfonic acid.

-

Addition of Reactant: While maintaining the temperature at 20°C, slowly add 2 moles of 1,3-dichlorobenzene over a period of two hours.

-

Reaction: After the addition is complete, heat the solution to 60°C and maintain this temperature for four hours.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the solution onto crushed ice with stirring to precipitate the product.

-

Isolation: Filter the solid 2,4-dichlorobenzenesulfonyl chloride and wash it with cold water until the filtrate is neutral.

Step 2: Reduction to this compound

-

Reaction Setup: Prepare a solution of aqueous sulfuric acid (e.g., 3.6% by weight) in a reaction vessel.

-

Addition of Reactants: To the acid, add the 2,4-dichlorobenzenesulfonyl chloride prepared in Step 1, along with 560 g of powdered zinc. The addition should be controlled to maintain the reaction temperature between 60-90°C.

-

Isolation: After the reduction is complete, the this compound product can be isolated via steam distillation.

Applications in Research and Development

This compound serves as a critical intermediate in several areas:

-

Pharmaceutical Synthesis: It is a precursor for various pharmaceutical compounds, where the dichlorophenylthio moiety is incorporated to modulate biological activity.[1]

-

Advanced Materials: The compound is used in the preparation of hyperbranched poly(phenylene sulfide) (HPPS), a high-performance polymer.[3]

-

Nanotechnology: It is utilized for the functionalization of printed gold nanoparticle films.[3]

-

Dye Manufacturing: Historically, it has been an intermediate in the synthesis of thioindigo dyestuffs.[4]

Safety and Handling

This compound presents several hazards that require careful handling in a laboratory or industrial setting.

GHS Hazard Information

| Hazard Class | Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

GHS data is aggregated and may vary by supplier.

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

-

Personal Protective Equipment: Wear protective gloves, chemical safety goggles, and a lab coat. For respiratory protection, a respirator with an appropriate filter (e.g., type ABEK) is recommended.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it in a suitable, closed container.

References

- 1. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound 97 1122-41-4 [sigmaaldrich.com]

- 4. US3440288A - Method for preparing chlorobenzene thiols - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of 2,4-Dichlorobenzenethiol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dichlorobenzenethiol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust theoretical framework for understanding its solubility in common organic solvents, based on its chemical structure. Furthermore, it offers detailed experimental protocols to enable researchers to determine precise solubility values tailored to their specific laboratory conditions.

Introduction to this compound

This compound (C₆H₄Cl₂S) is a halogenated aromatic thiol with a molecular weight of 179.07 g/mol .[1][2] Its chemical structure, featuring a benzene ring substituted with two chlorine atoms and a thiol group, dictates its physical and chemical properties, including its solubility. The presence of the lipophilic dichlorophenyl group suggests a preference for non-polar or moderately polar environments, while the thiol group can engage in weak hydrogen bonding. This duality influences its interaction with various solvents.

Theoretical Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to exhibit higher solubility in organic solvents that have similar polarity and dispersion forces. Its calculated XLogP3 value of 3.5 indicates a significant lipophilic character, suggesting poor solubility in water and good solubility in many organic solvents.[3]

The anticipated solubility of this compound in a range of common organic solvents is summarized in the table below. These are qualitative predictions and should be confirmed experimentally.

| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale |

| Non-polar Aprotic | Toluene, Hexane, Benzene | High | The non-polar aromatic ring of this compound interacts favorably with non-polar solvents through London dispersion forces. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents can interact with the polarizable aromatic system and the thiol group without engaging in strong hydrogen bonding that would favor self-association of the solvent. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | The thiol group can form weak hydrogen bonds with alcohols, but the dominant non-polar character of the dichlorobenzene ring limits extensive solvation. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low | The hydrophobic nature of the molecule leads to poor interaction with the highly ordered hydrogen-bonding network of water. While DMSO is a strong polar aprotic solvent, the overall lipophilicity of the compound will likely limit high solubility. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a well-defined experimental protocol is essential. The following section details the widely accepted shake-flask method coupled with gravimetric or chromatographic analysis.

The process of determining the solubility of a compound like this compound involves achieving equilibrium between the dissolved and undissolved solute in a chosen solvent at a constant temperature, followed by quantifying the concentration of the solute in the saturated solution.

Figure 1: A flowchart illustrating the key steps in the experimental determination of solubility.

This protocol is a standard and reliable method for determining the equilibrium solubility of a compound.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Thermostatic bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Evaporating dishes or pre-weighed vials for gravimetric analysis

-

HPLC or UV-Vis spectrophotometer for analytical quantification

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a glass vial. An excess of solid should be visible to ensure that the solution reaches saturation.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture at a constant speed for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection:

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter into a clean, pre-weighed container to remove any remaining solid particles.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely removed, reweigh the container with the solid residue.

-

The solubility can be calculated as grams of solute per 100 g or 100 mL of solvent.

-

-

High-Performance Liquid Chromatography (HPLC) Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their concentrations.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

Signaling Pathways and Applications in Drug Development

While this compound is primarily a chemical intermediate, understanding its role in the synthesis of biologically active molecules is crucial for drug development professionals. For instance, thiophenol derivatives are used as building blocks for compounds that may interact with various biological pathways. The synthesis of a potential drug candidate often involves a series of reactions where the solubility of each intermediate, including derivatives of this compound, is a critical factor for reaction efficiency and purification.

The logical relationship in a typical synthetic route where solubility plays a key role is depicted below.

Figure 2: Diagram showing the critical points in a synthetic workflow where solubility is a determining factor.

Conclusion

References

Spectroscopic Data of 2,4-Dichlorobenzenethiol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dichlorobenzenethiol, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed summary of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data.

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals a distinct fragmentation pattern characteristic of a dichlorinated aromatic thiol. The gas chromatography-mass spectrometry (GC-MS) data indicates a molecular weight of 179.07 g/mol .[1][2] The most prominent peaks in the mass spectrum are summarized in the table below.

Table 1: Mass Spectrometry Data for this compound [1]

| Property | Value |

| Molecular Formula | C₆H₄Cl₂S |

| Molecular Weight | 179.07 g/mol |

| m/z Top Peak | 143 |

| m/z 2nd Highest | 178 |

| m/z 3rd Highest | 180 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides valuable information about its functional groups. The data is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for neat samples.[1] The characteristic absorption bands are indicative of the aromatic ring, the thiol group, and the carbon-chlorine bonds.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic Ring |

| ~2600-2550 | S-H stretch | Thiol (-SH) |

| ~1580-1450 | C=C stretch | Aromatic Ring |

| ~1100-1000 | C-Cl stretch | Aryl Halide |

| ~900-675 | C-H bend (out-of-plane) | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-6 | ~7.4 | Doublet |

| H-5 | ~7.2 | Doublet of Doublets |

| H-3 | ~7.1 | Doublet |

| SH | Variable (broad singlet) | Singlet |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display six signals for the six carbon atoms of the benzene ring, with their chemical shifts influenced by the attached substituents.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-SH) | ~130 |

| C-2 (C-Cl) | ~135 |

| C-3 | ~128 |

| C-4 (C-Cl) | ~132 |

| C-5 | ~127 |

| C-6 | ~130 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into a gas chromatograph equipped with a mass spectrometer detector. The sample is vaporized and separated on a capillary column (e.g., HP-5MS). The mass spectrometer is operated in electron impact (EI) ionization mode, and the resulting fragments are analyzed.

Fourier Transform Infrared (FTIR) Spectroscopy

For a neat sample, a small drop of this compound is placed directly on the crystal of an ATR accessory. The IR spectrum is then recorded.[5] Alternatively, a thin film of the liquid can be prepared between two potassium bromide (KBr) plates.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[6] A small amount of tetramethylsilane (TMS) is added as an internal standard. The spectra are then acquired on an NMR spectrometer.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis

References

- 1. This compound | C6H4Cl2S | CID 70730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-二氯苯硫酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,4-Dichloronitrobenzene(611-06-3) 13C NMR [m.chemicalbook.com]

- 4. 2,4-Dichloronitrobenzene(611-06-3) 1H NMR spectrum [chemicalbook.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Synthesis of 2,4-Dichlorobenzenethiol

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2,4-Dichlorobenzenethiol, a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs. This document details experimental protocols, presents quantitative data for method comparison, and includes visualizations of the synthetic pathways and experimental workflows to aid researchers, scientists, and drug development professionals.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The most common and industrially relevant methods involve the reduction of a sulfonyl chloride precursor. Alternative routes, while less common for this specific molecule, are also established methods for the synthesis of aryl thiols and are presented here for completeness. The primary routes are:

-

Route 1: Reduction of 2,4-Dichlorobenzenesulfonyl Chloride

-

Route 2: Diazotization of 2,4-Dichloroaniline followed by a Leuckart Thiophenol Reaction

-

Route 3: Conversion of 2,4-Dichlorophenol via the Newman-Kwart Rearrangement

Data Presentation: Comparison of Synthesis Routes

The following table summarizes the quantitative data for the primary synthetic methods described in this guide, allowing for a direct comparison of their efficiencies.

| Synthesis Route | Starting Material | Key Reagents | Overall Yield | Purity | Key Advantages | Key Disadvantages |

| 1. Reduction of Sulfonyl Chloride | 1,3-Dichlorobenzene | Chlorosulfonic acid, Zinc, Sulfuric acid | ~84% (as thioglycolic acid derivative)[1] | Not specified | High yield, readily available starting materials. | Exothermic reaction that requires careful temperature control.[1] |

| 2. Leuckart Thiophenol Reaction | 2,4-Dichloroaniline | Sodium nitrite, Potassium ethyl xanthate, HCl, NaOH | Not specified for this specific compound | Not specified | General and versatile method for aryl thiols.[2][3][4] | Requires handling of potentially unstable diazonium salts. |

| 3. Newman-Kwart Rearrangement | 2,4-Dichlorophenol | N,N-Dimethylthiocarbamoyl chloride, KOH | Not specified for this specific compound | Not specified | Good general method for converting phenols to thiophenols.[5] | Involves a high-temperature pyrolysis step. |

Detailed Synthesis Routes and Experimental Protocols

Route 1: Reduction of 2,4-Dichlorobenzenesulfonyl Chloride

This is the most widely documented and industrially scalable method for the synthesis of this compound. The process involves two main stages: the synthesis of the intermediate 2,4-Dichlorobenzenesulfonyl Chloride, followed by its reduction to the desired thiol.

There are two primary methods for the synthesis of this key intermediate:

-

Method A: Chlorosulfonation of 1,3-Dichlorobenzene

-

Method B: Sandmeyer-type Reaction of 2,4-Dichloroaniline

Experimental Protocol for Method A: Chlorosulfonation of 1,3-Dichlorobenzene

-

Materials: 1,3-Dichlorobenzene, Chlorosulfonic acid.

-

Procedure:

-

To a reaction vessel equipped with a stirrer and cooling bath, add chlorosulfonic acid (6 molar equivalents).

-

While maintaining the temperature at 20°C, slowly add 1,3-dichlorobenzene (1 molar equivalent) over a period of two hours.[6]

-

After the addition is complete, heat the solution to 60°C and maintain this temperature for four hours.[6]

-

Cool the reaction mixture to room temperature.

-

Carefully pour the cooled solution onto crushed ice with stirring to precipitate the product.

-

Filter the solid 2,4-dichlorobenzenesulfonyl chloride and wash thoroughly with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization.

-

Experimental Protocol for Method B: Sandmeyer-type Reaction of 2,4-Dichloroaniline

-

Materials: 2,4-Dichloroaniline, Acetic acid, Concentrated hydrochloric acid, Sodium nitrite, Copper(I) chloride, Sulfur dioxide, Toluene.

-

Procedure:

-

In a beaker, prepare a solution of 2,4-dichloroaniline (1.0 equiv) in acetic acid and concentrated hydrochloric acid.

-

Cool the suspension to below -5°C in an acetone/ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equiv) in water, keeping the temperature below -5°C. Stir for one hour to form the diazonium salt solution.[6]

-

In a separate beaker, prepare a suspension of copper(I) chloride (0.10 equiv) in liquid sulfur dioxide, concentrated HCl, acetic acid, and toluene at 0°C.[6]

-

Slowly add the cold diazonium salt solution to the sulfur dioxide suspension over 20 minutes.

-

After one hour, separate the organic layer.

-

Dilute the organic layer with toluene, wash with water, and dry over magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by flash chromatography.

-

Experimental Protocol

-

Materials: 2,4-Dichlorobenzenesulfonyl chloride, Zinc powder, Sulfuric acid.

-

Procedure:

-

Prepare a solution of 2,4-dichlorobenzenesulfonyl chloride in a suitable solvent (e.g., from the chlorosulfonation of m-dichlorobenzene in chlorosulfonic acid).[1]

-

In a separate reaction vessel, prepare an aqueous solution of sulfuric acid (e.g., 3.6% by weight).[1]

-

Simultaneously and slowly add the 2,4-dichlorobenzenesulfonyl chloride solution and powdered zinc to the aqueous sulfuric acid.[1]

-

Maintain the reaction temperature between 60-90°C during the addition, which should be completed over a period of two hours. The reaction is exothermic and requires external cooling for control.[1]

-

After the addition is complete, the this compound can be isolated. A common method is steam distillation.[1]

-

To prevent oxidation of the thiol to the corresponding disulfide, it is often derivatized immediately. For example, by condensation with monochloroacetic acid to form 2,4-dichlorophenyl thioglycolic acid.[1]

-

Route 2: Diazotization of 2,4-Dichloroaniline (Leuckart Thiophenol Reaction)

This classic method involves the conversion of an aromatic amine to a diazonium salt, which is then reacted with a xanthate salt. The resulting aryl xanthate is subsequently hydrolyzed to yield the thiophenol.[2][4]

General Experimental Workflow

-

Diazotization: 2,4-Dichloroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5°C) to form the corresponding diazonium salt.[7]

-

Xanthate Formation: The diazonium salt solution is then added to a solution of a xanthate salt, such as potassium ethyl xanthate.

-

Hydrolysis: The resulting aryl xanthate is hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield the sodium salt of this compound.

-

Acidification: Acidification of the reaction mixture liberates the free this compound.

Route 3: From 2,4-Dichlorophenol (Newman-Kwart Rearrangement)

This route provides a method to convert a phenol into a thiophenol. It involves three main steps.[5]

General Experimental Workflow

-

Thiocarbamate Formation: 2,4-Dichlorophenol is reacted with an N,N-dialkylthiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) in the presence of a base to form an O-aryl dialkylthiocarbamate.

-

Thermal Rearrangement: The O-aryl dialkylthiocarbamate is heated to a high temperature, causing it to rearrange to the thermodynamically more stable S-aryl dialkylthiocarbamate.

-

Hydrolysis: The S-aryl dialkylthiocarbamate is then hydrolyzed, typically under basic conditions, to yield the desired this compound.

Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

Caption: Synthesis of this compound via reduction of the sulfonyl chloride.

Caption: Leuckart thiophenol reaction pathway for this compound.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. US3440288A - Method for preparing chlorobenzene thiols - Google Patents [patents.google.com]

- 2. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]

- 3. Leuckart Thiophenol Reaction [drugfuture.com]

- 4. Leuckart Thiophenol Reaction [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Chemical Reactivity of the Thiol Group in 2,4-Dichlorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzenethiol is a halogenated aromatic thiol that serves as a versatile building block in organic synthesis and materials science. The reactivity of its thiol group is central to its utility, enabling a range of chemical transformations. This technical guide provides a detailed exploration of the chemical reactivity of the thiol group in this compound, focusing on its nucleophilicity, oxidation, and coordination chemistry. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the molecule's reaction mechanisms, experimental protocols, and key quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are fundamental to understanding its behavior in various chemical environments.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₂S | [1] |

| Molecular Weight | 179.07 g/mol | [1] |

| Appearance | Colorless to yellow liquid or solid | [2] |

| Boiling Point | 60-62 °C at 1.5 mmHg | |

| Density | 1.418 g/mL at 25 °C | |

| Refractive Index | n20/D 1.619 | |

| pKa (Predicted for 3,4-dichlorobenzenethiol) | 5.35 ± 0.10 | [2] |

Chemical Reactivity of the Thiol Group

The chemical reactivity of the thiol group in this compound is primarily governed by the nucleophilicity of the sulfur atom and its susceptibility to oxidation. The presence of two electron-withdrawing chlorine atoms on the benzene ring influences the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate anion.

Nucleophilic Reactivity and S-Alkylation

Reaction Mechanism:

S-alkylation reactions of this compound typically proceed via an SN2 mechanism, where the thiolate anion acts as a potent nucleophile, attacking an electrophilic carbon atom and displacing a leaving group.

References

The Versatility of 2,4-Dichlorobenzenethiol in Materials Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzenethiol (2,4-DCBT) is a halogenated aromatic thiol that is emerging as a valuable building block in the field of materials science. Its unique molecular structure, featuring a reactive thiol group and two chlorine substituents on the benzene ring, allows for its application in the synthesis of advanced polymers, the modification of inorganic surfaces, and the development of functional nanomaterials. The presence of chlorine atoms can significantly influence the properties of the resulting materials, offering advantages such as enhanced thermal stability, altered solubility, and modified electronic characteristics. This technical guide provides an in-depth overview of the potential applications of 2,4-DCBT, focusing on the synthesis of hyperbranched poly(phenylene sulfide), the formation of self-assembled monolayers on metal surfaces, and the functionalization of gold nanoparticles. Detailed experimental protocols, quantitative data from analogous systems, and visual representations of key processes are presented to facilitate further research and development in this area.

Core Applications and Methodologies

The primary applications of this compound in materials science stem from the high reactivity of its thiol group, which can readily form strong covalent bonds with metal surfaces or participate in polymerization reactions. The chlorine substituents, in turn, modulate the physicochemical properties of the resulting materials.

Hyperbranched Poly(phenylene sulfide) (HPPS) Synthesis

Hyperbranched polymers are three-dimensional macromolecules with a highly branched and irregular structure. They exhibit unique properties such as low viscosity, high solubility, and a large number of terminal functional groups. 2,4-DCBT can be utilized as an AB2-type monomer for the synthesis of hyperbranched poly(phenylene sulfide) (HPPS), a high-performance engineering thermoplastic known for its excellent thermal and chemical stability.[1][2]

Materials:

-

Dichlorobenzenethiol (e.g., 3,4-dichlorobenzenethiol as a model)

-

Anhydrous potassium carbonate (K2CO3)

-

N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

-

1,3,5-Trichlorobenzene (optional, as a core molecule)

-

Hydrochloric acid (HCl, 6M)

-

Tetrahydrofuran (THF)

-

Hexanes

-

Nitrogen gas (N2)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a condenser, a magnetic stirrer, and a nitrogen inlet. The glassware is dried with a heat gun under vacuum and then purged with nitrogen for 15 minutes.

-

Monomer and Base Addition: To the flask, add the dichlorobenzenethiol monomer and anhydrous potassium carbonate. For a non-core reaction, a typical molar ratio of monomer to K2CO3 is approximately 1:1.5.

-

Solvent Addition: Add the anhydrous solvent (DMF or NMP) to the flask.

-

Polymerization: The reaction mixture is heated to a specific temperature (e.g., 100°C in DMF or 150°C in NMP) and stirred under a nitrogen atmosphere for a designated period (e.g., 8.5 to 24 hours).[1][2]

-

Precipitation and Purification:

-

After cooling to room temperature, the reaction mixture is diluted with an equal volume of water.

-

The diluted solution is then carefully poured into a beaker containing 6M HCl to precipitate the polymer.

-

The precipitate is collected by filtration, redissolved in THF, and then reprecipitated in hexanes.

-

The purified polymer is collected by filtration and dried under vacuum.

-

The following table summarizes the molecular weight and thermal properties of hyperbranched poly(phenylene sulfide) synthesized from 3,4- and 3,5-dichlorobenzenethiol, which can be used as a reference for what to expect from the 2,4-isomer.[1][2][3]

| Monomer | Solvent | Reaction Conditions | Mw (kD) | PDI (Mw/Mn) | Tg (°C) | Td (°C, in N2) |

| 3,4-Dichlorobenzenethiol | DMF | 100°C, 24h | 17 | 2.0 | ~90 | 400-450 |

| 3,4-Dichlorobenzenethiol | NMP | 150°C, 8.5h | 16 | 1.5 | 60-90 | 400-450 |

| 3,5-Dichlorobenzenethiol | NMP | 150°C, 6h | 15.0 | 1.3 | ~74 | >425 |

Mw: Weight-average molecular weight; PDI: Polydispersity index; Tg: Glass transition temperature; Td: Decomposition temperature.

Caption: Synthesis of Hyperbranched Poly(phenylene sulfide).

Self-Assembled Monolayers (SAMs) on Metal Surfaces

The thiol group of 2,4-DCBT has a strong affinity for noble metal surfaces, particularly gold, leading to the spontaneous formation of ordered, self-assembled monolayers (SAMs). These organic thin films can be used to tailor the surface properties of materials, such as wettability, adhesion, and corrosion resistance. The presence of the chlorine atoms on the aromatic ring is expected to influence the packing density and electronic properties of the SAM.

This protocol provides a general procedure for the formation of thiol-based SAMs on gold substrates.[4][5][6]

Materials:

-

Gold-coated substrate (e.g., silicon wafer, glass slide)

-

This compound

-

Ethanol (absolute)

-

Piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION REQUIRED

-

Deionized water

-

Nitrogen gas (N2)

Procedure:

-

Substrate Cleaning:

-

The gold substrate is immersed in piranha solution for 5-10 minutes to remove organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

The substrate is then thoroughly rinsed with deionized water and ethanol.

-

Finally, the substrate is dried under a stream of nitrogen gas.

-

-

SAM Formation:

-

A dilute solution of 2,4-DCBT (e.g., 1 mM) is prepared in ethanol.

-

The clean, dry gold substrate is immersed in the thiol solution.

-

The immersion is typically carried out for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

-

-

Rinsing and Drying:

-

After immersion, the substrate is removed from the solution and rinsed thoroughly with ethanol to remove any physisorbed molecules.

-

The substrate is then dried under a stream of nitrogen gas.

-

The quality and properties of the formed SAM can be characterized by various surface-sensitive techniques:

-

Contact Angle Goniometry: To determine the wettability of the surface.

-

X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the monolayer.

-

Ellipsometry: To measure the thickness of the monolayer.

-

Scanning Tunneling Microscopy (STM) / Atomic Force Microscopy (AFM): To visualize the molecular packing and surface morphology.

Caption: Workflow for SAM Formation.

Functionalization of Gold Nanoparticles (AuNPs)

The strong affinity of the thiol group for gold makes 2,4-DCBT an excellent ligand for the surface functionalization of gold nanoparticles. This process allows for the modification of the nanoparticle's surface chemistry, which can improve their stability in different media, introduce specific functionalities, and enable their use in applications such as catalysis, sensing, and drug delivery.[7][8][9]

This protocol describes a ligand exchange method to functionalize citrate-stabilized gold nanoparticles.

Materials:

-

Citrate-stabilized gold nanoparticle solution

-

This compound

-

Ethanol

-

Centrifuge

Procedure:

-

Ligand Solution Preparation: Prepare a solution of 2,4-DCBT in a suitable solvent, such as ethanol.

-

Ligand Exchange:

-

Add the 2,4-DCBT solution to the citrate-stabilized gold nanoparticle suspension. The molar ratio of the thiol to the gold nanoparticles will influence the surface coverage and should be optimized for the specific application.

-

The mixture is then gently stirred or sonicated for several hours to facilitate the ligand exchange process, where the thiol molecules displace the citrate ions on the nanoparticle surface.

-

-

Purification:

-

The functionalized nanoparticles are purified by repeated centrifugation and redispersion in a fresh solvent (e.g., ethanol or water) to remove excess unbound thiol and displaced citrate ions.

-

The successful functionalization and the properties of the resulting nanoparticles can be assessed using the following techniques:

-

UV-Vis Spectroscopy: To monitor changes in the surface plasmon resonance (SPR) peak, which can indicate successful ligand binding.

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles.

-

Zeta Potential Measurement: To determine the surface charge of the nanoparticles.

-

Transmission Electron Microscopy (TEM): To visualize the size, shape, and dispersity of the nanoparticles.

-

Thermogravimetric Analysis (TGA): To quantify the amount of organic ligand attached to the nanoparticle surface.[10]

Caption: Functionalization of Gold Nanoparticles.

Conclusion and Future Outlook

This compound presents a versatile platform for the development of advanced materials. Its potential in creating hyperbranched polymers with high thermal and chemical resistance, forming well-defined self-assembled monolayers for surface engineering, and functionalizing nanoparticles for a range of applications is significant. While specific quantitative data for materials derived directly from 2,4-DCBT is still emerging, the established protocols and data from its isomers provide a strong foundation for future research. The influence of the 2,4-dichloro substitution pattern on the reactivity of the thiol group and the properties of the resulting materials warrants further investigation. Such studies will undoubtedly unlock new opportunities for the rational design of materials with tailored properties for applications in electronics, coatings, catalysis, and nanomedicine. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for scientists and engineers working at the forefront of materials innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. mdpi.com [mdpi.com]

- 8. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aisberg.unibg.it [aisberg.unibg.it]

- 10. 2,4-Dichlorophenoxyacetic acid functionalized gold nanoparticles: synthesis, characterization and biological effects - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

Navigating the Labyrinth: A Technical Guide to the Health and Safety of 2,4-Dichlorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

2,4-Dichlorobenzenethiol, a chlorinated aromatic thiol, is a versatile chemical intermediate with applications in the synthesis of novel compounds. However, its handling necessitates a comprehensive understanding of its potential health and safety risks. This in-depth technical guide provides critical information on its properties, hazards, handling procedures, and disposal, tailored for laboratory and drug development settings.

Core Safety and Hazard Information

This compound is classified as a substance that can cause skin and serious eye irritation.[1][2][3] It may also be harmful if swallowed and may cause respiratory irritation.[2][4] Due to its chemical nature as a thiol, it possesses a strong, pungent odor.[4]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₂S | [5] |

| Molecular Weight | 179.07 g/mol | [1] |

| CAS Number | 1122-41-4 | [1][5] |

| Appearance | Colorless liquid or solid | [4][6] |

| Melting Point | 15 °C | [5] |

| Boiling Point | 246.6 ± 20.0 °C at 760 mmHg | [5] |

| Density | 1.4 ± 0.1 g/cm³ | [5] |

| Flash Point | 97.7 ± 21.2 °C | [5] |

| Vapor Density | 6.17 | [4] |

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Oral (Harmful) | 4 (13% of notifications) | H302: Harmful if swallowed |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 (13% of notifications) | H335: May cause respiratory irritation |

Data aggregated from multiple sources providing GHS classifications.[2]

Experimental Protocols for Safe Handling and Emergency Procedures

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel.

Synthesis of this compound

A common method for the preparation of this compound involves the reduction of 2,4-dichlorobenzenesulfonyl chloride.

Materials:

-

2,4-dichlorobenzenesulfonyl chloride

-

Zinc dust

-

Aqueous sulfuric acid

Procedure:

-

In a suitable reaction vessel, add a solution of aqueous sulfuric acid.

-

Concurrently, add the 2,4-dichlorobenzenesulfonyl chloride and zinc dust to the stirred acid solution. The addition should be controlled to maintain the reaction temperature within a safe range, typically between 60-90°C, as the reaction is exothermic.

-

After the addition is complete, continue stirring the mixture until the reaction is complete.

-

The this compound product can then be isolated by steam distillation.

This protocol is based on a general method for the preparation of aromatic thiols from their corresponding sulfonyl chlorides.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

| PPE | Specification |

| Eye Protection | Goggles or face shield |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) |

| Body Protection | Laboratory coat |

| Respiratory Protection | Use in a well-ventilated area or with a suitable respirator |

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[4] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor if you feel unwell.[4][7] |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Soak up the spill with an inert absorbent material.

-

Collect the absorbed material into a suitable, closed container for disposal.[4]

-

Prevent the substance from entering drains.[7]

Handling and Storage

Proper handling and storage are essential to minimize risks.

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[7] Use only in a well-ventilated area.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][8]

Disposal Considerations

Waste containing this compound is classified as hazardous waste and must be disposed of in accordance with local, regional, and national regulations.[4][8] Do not dispose of it down the drain.

Toxicological Information and Potential Signaling Pathways

Detailed toxicological studies specifically on this compound are limited in publicly available literature. However, information on related compounds, such as aromatic thiols and chlorophenols, can provide insights into its potential biological effects.

Aromatic thiols have been shown to induce toxicity through mechanisms involving redox cycling, leading to the formation of thiyl radicals and reactive oxygen species (ROS). This can result in oxidative stress and subsequent cellular damage.

References

- 1. benchchem.com [benchchem.com]

- 2. CN101798269A - Preparation method for synthesizing 2,4-dichloroaniline from 2,4-dichloronitrobenzene - Google Patents [patents.google.com]

- 3. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents [patents.google.com]

- 4. allhdi.com [allhdi.com]

- 5. US3440288A - Method for preparing chlorobenzene thiols - Google Patents [patents.google.com]

- 6. CN103508902A - Preparation method of 2, 4-dichloroaniline - Google Patents [patents.google.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Sciencemadness Discussion Board - sulfonylchloride to thiol - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Electronic Effects of Chlorine Atoms in 2,4-Dichlorobenzenethiol

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzenethiol is an aromatic thiol compound featuring two chlorine substituents on the benzene ring. Understanding the electronic effects exerted by these chlorine atoms is critical for predicting the molecule's reactivity, acidity, and interaction with biological targets or materials. In drug development, these effects can modulate a compound's pKa, membrane permeability, and binding affinity to protein active sites.[1] In materials science, they influence the properties of polymers and self-assembled monolayers.[2] This guide provides a detailed analysis of the inductive and resonance effects of the chlorine atoms in this compound, supported by quantitative data, experimental protocols, and logical diagrams.

Core Concepts: The Duality of Halogen Electronic Effects

The electronic influence of a substituent on an aromatic ring is a combination of two primary factors: the inductive effect and the resonance effect.[3] For halogen substituents like chlorine, these two effects are in opposition.

-

Inductive Effect (-I): Chlorine is significantly more electronegative than carbon. This high electronegativity causes chlorine to withdraw electron density from the benzene ring through the sigma (σ) bond.[3][4] This is a distance-dependent effect that deactivates the ring by making it more electron-poor.

-

Resonance Effect (+R): Chlorine possesses lone pairs of electrons in its valence p-orbitals. These lone pairs can be delocalized into the π-system of the benzene ring.[5] This donation of electron density via resonance increases the electron density, particularly at the ortho and para positions.[6]

In the case of halogens, the electron-withdrawing inductive effect is stronger than the electron-donating resonance effect.[7][8] Consequently, chlorine atoms are considered deactivating groups overall, making the aromatic ring less reactive towards electrophilic aromatic substitution compared to benzene.[3] However, the resonance effect, though weaker, is sufficient to direct incoming electrophiles to the ortho and para positions.[4]

Analysis of this compound

In this compound, the presence of two chlorine atoms and a thiol (-SH) group creates a complex electronic environment. The two chlorine atoms, located at the C2 and C4 positions relative to the thiol group, exert a powerful, additive electron-withdrawing effect on the ring.

This net withdrawal of electron density has two major consequences:

-

Decreased Ring Nucleophilicity: The overall electron density of the benzene ring is significantly reduced, making it less susceptible to electrophilic attack.

-

Increased Thiol Acidity: The strong inductive effect of the two chlorine atoms helps to stabilize the negative charge of the thiolate anion (S⁻) that forms upon deprotonation of the thiol group.[9] By pulling electron density away from the sulfur atom, the chlorines delocalize the negative charge, making the conjugate base more stable.[10] A more stable conjugate base corresponds to a stronger acid, and therefore a lower pKa value.

Quantitative Data Presentation

To quantify the electronic effects, we can examine Hammett substituent constants and pKa values.

Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) is a linear free-energy relationship that quantifies the impact of meta- or para-substituents on the reactivity of a benzene derivative.[11][12] The substituent constant, sigma (σ), is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[11]

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -H | 0.00 | 0.00 |

| -Cl | 0.37[13][14] | 0.23[13][14] |

| -Br | 0.39[13] | 0.23[13] |

| -NO₂ | 0.71[13][14] | 0.78[13][14] |

| -CH₃ | -0.07[13] | -0.17[13] |

Table 1: Hammett constants for common substituents.

The positive σ values for chlorine confirm its electron-withdrawing nature at both the meta and para positions.

Acidity (pKa) Comparison

| Compound | Structure | Expected pKa Trend | Rationale |

| Thiophenol | C₆H₅SH | ~6.6 | Baseline acidity |

| 4-Chlorothiophenol | 4-ClC₆H₄SH | Lower than Thiophenol | One electron-withdrawing Cl group stabilizes the thiolate anion. |

| 3,4-Dichlorobenzenethiol | 3,4-Cl₂C₆H₃SH | 5.35 (Predicted)[15] | Two electron-withdrawing Cl groups provide greater stabilization. |

| This compound | 2,4-Cl₂C₆H₃SH | Lowest | Two electron-withdrawing Cl groups, with one at the ortho position, provide the strongest inductive stabilization of the thiolate. |

Table 2: Comparison of Thiol Acidity.

Visualizing Electronic Effects and Workflows

Interplay of Electronic Effects

Conceptual Electron Distribution

Synthesis Pathway

Experimental Protocols

Synthesis of this compound via Reduction

This protocol is adapted from general methods for preparing aromatic thiols from sulfonyl chlorides.[16][17]

-

Materials: 2,4-Dichlorobenzenesulfonyl chloride, zinc powder, sulfuric acid (e.g., 3-5% aqueous solution), water.

-

Procedure:

-

To a reaction vessel, add the aqueous sulfuric acid solution.

-

Concurrently and slowly, add the 2,4-Dichlorobenzenesulfonyl chloride and powdered zinc to the acid solution. The addition should be portion-wise to control the exothermic reaction, maintaining a temperature between 60-90°C.

-

After the addition is complete, continue stirring the mixture at the same temperature for a designated period (e.g., 2-3 hours) to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

The product, this compound, can be isolated by a suitable method such as steam distillation or solvent extraction.

-

Further purification can be achieved through vacuum distillation.

-

Caution: This reaction should be performed in a well-ventilated fume hood, as aromatic thiols have strong, unpleasant odors and can be toxic.

Determination of pKa by Potentiometric Titration

-

Objective: To determine the pKa of the thiol group in this compound.

-

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system, typically a mixture of water and an organic co-solvent like ethanol or DMSO to ensure solubility.

-

Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Calibrate and immerse a pH electrode connected to a pH meter.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point.

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

Determine the volume of NaOH required to reach the half-equivalence point (the point where half of the thiol has been neutralized to the thiolate).

-

The pKa of the thiol is equal to the pH of the solution at the half-equivalence point.

-

-

Characterization by ¹H NMR Spectroscopy

-

Objective: To observe the influence of the electron-withdrawing chlorine atoms on the chemical shifts of the aromatic protons.

-

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz).[18]

-

Expected Spectrum: The spectrum for this compound is expected to show three distinct signals in the aromatic region (typically δ > 7.0 ppm). Due to the electron-withdrawing effects of the chlorine atoms, these signals will be shifted downfield compared to those of thiophenol. The proton ortho to the thiol and chlorine (at C3) will likely be the most deshielded. The thiol proton (-SH) will appear as a singlet, with its chemical shift being solvent-dependent.

-

Conclusion

The two chlorine atoms in this compound are the dominant drivers of the molecule's electronic landscape. Their powerful, additive -I effects overwhelm their weaker +R effects, resulting in a significantly electron-poor aromatic ring and a markedly acidic thiol group. This comprehensive understanding of the electronic properties is fundamental for medicinal chemists aiming to fine-tune molecular interactions and for materials scientists designing novel functional materials. The quantitative data and experimental frameworks provided herein serve as a robust guide for the rational design and application of this and related halogenated aromatic compounds.

References

- 1. Effects of aromatic thiols on thiol-disulfide interchange reactions that occur during protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Shape-Induced Variations in Aromatic Thiols Adsorption on Gold Nanoparticle [openresearch-repository.anu.edu.au]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. In electrophilic aromatic substitution reaction of class 12 chemistry CBSE [vedantu.com]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. In chlorobenzene, the - Cl atom : (a) activates the benzene ring more via.. [askfilo.com]

- 8. Khan Academy [khanacademy.org]

- 9. What is the effect of electron withdrawing groups on the acidity of pheno.. [askfilo.com]

- 10. reddit.com [reddit.com]

- 11. oxfordreference.com [oxfordreference.com]

- 12. Hammett equation - Wikipedia [en.wikipedia.org]

- 13. web.viu.ca [web.viu.ca]

- 14. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 15. chembk.com [chembk.com]

- 16. US3440288A - Method for preparing chlorobenzene thiols - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Hyperbranched Poly(phenylene sulfide) using 2,4-Dichlorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of hyperbranched poly(phenylene sulfide) (PPS) from 2,4-Dichlorobenzenethiol. Hyperbranched PPS possesses a unique three-dimensional, globular architecture with a high density of terminal functional groups, leading to desirable properties such as high solubility, low viscosity, and high reactivity. These characteristics make it a promising material for various applications, including drug delivery, advanced coatings, and as a modifier for other polymers. The synthesis involves a one-pot polycondensation reaction. While specific data for the this compound monomer is limited in publicly available literature, this protocol is adapted from established procedures for the synthesis of hyperbranched PPS from its isomers, 3,4-Dichlorobenzenethiol and 3,5-Dichlorobenzenethiol.

Introduction

Hyperbranched polymers are a class of dendritic macromolecules characterized by a highly branched, three-dimensional structure. Unlike perfectly branched dendrimers, their synthesis is typically a one-pot process, making them more accessible for a wide range of applications. Hyperbranched poly(phenylene sulfide) is of particular interest due to its excellent thermal stability, chemical resistance, and valuable photophysical properties.[1][2] The synthesis from dichlorobenzenethiol monomers via polycondensation is a common and effective method to produce this class of polymers.[1] The resulting polymer's properties can be tuned by controlling reaction conditions and by the choice of monomer.[3][4]

Synthesis Pathway

The synthesis of hyperbranched poly(phenylene sulfide) from this compound proceeds via a nucleophilic aromatic substitution reaction. The thiol group of one monomer attacks the activated chlorine positions on the aromatic ring of another monomer, facilitated by a base. This A2B-type polymerization (where A is the thiol group and B are the two chlorine atoms) leads to the formation of a highly branched polymer structure.

Caption: General workflow for the synthesis of hyperbranched poly(phenylene sulfide).

Experimental Protocols

The following is a generalized protocol for the synthesis of hyperbranched poly(phenylene sulfide) adapted from procedures for dichlorobenzenethiol isomers.[3][5] Researchers should optimize these conditions for the specific this compound monomer.

Materials

-

This compound (Monomer)

-

Potassium Carbonate (K₂CO₃) (Base)

-

N-Methyl-2-pyrrolidone (NMP) (Solvent)

-

Methanol (for precipitation)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, magnetic stirrer, etc.)

Synthesis Procedure

-

Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet/outlet for maintaining an inert atmosphere.

-

Charging the Reactor: To the flask, add this compound and N-Methyl-2-pyrrolidone (NMP). A typical monomer concentration is in the range of 10-20% (w/v).

-

Inert Atmosphere: Purge the flask with argon or nitrogen for at least 30 minutes to remove any oxygen. Maintain a slight positive pressure of the inert gas throughout the reaction.

-

Addition of Base: Add an equimolar amount of potassium carbonate to the reaction mixture relative to the thiol groups of the monomer.

-

Polymerization: Heat the reaction mixture to a temperature between 150°C and 180°C with vigorous stirring. The optimal temperature and reaction time will need to be determined empirically but can range from 6 to 24 hours.[3][5]

-

Monitoring the Reaction: The progress of the polymerization can be monitored by techniques such as size-exclusion chromatography (SEC) to observe the increase in molecular weight.

-

Work-up and Purification:

-

After the desired reaction time, cool the mixture to room temperature.

-

Filter the mixture to remove any inorganic salts.

-

Precipitate the polymer by slowly adding the filtrate to a large excess of methanol with stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer multiple times with methanol to remove any residual solvent and unreacted monomer.

-

Dry the purified hyperbranched poly(phenylene sulfide) in a vacuum oven at 60-80°C until a constant weight is achieved.

-

Data Presentation

| Monomer | Solvent | Temperature (°C) | Time (h) | Core Monomer | Molar Ratio (Monomer:Core) | Mw (kD) | Polydispersity Index (PDI) |

| 3,4-Dichlorobenzenethiol | DMF | 100 | 24 | None | - | 17 | 2.0 |

| 3,4-Dichlorobenzenethiol | NMP | 150 | 8.5 | None | - | 16 | 1.5 |

| 3,4-Dichlorobenzenethiol | DMF | 100 | 24 | 1,3,5-Trichlorobenzene | 50:1 | 8.4 | 1.2 |

| 3,4-Dichlorobenzenethiol | NMP | 150 | 8.5 | 1,3,5-Trichlorobenzene | 50:1 | 13 | 1.3 |

| 3,5-Dichlorobenzenethiol | NMP | 150 | 6 | None | - | 15.0 | 1.3 |

| 3,5-Dichlorobenzenethiol | NMP | 150 | 6 | 1,3,5-Trichlorobenzene | 50:1 | 8.2 | 1.2 |

Mw: Weight-average molecular weight; PDI: Polydispersity Index (Mw/Mn)

Characterization

The synthesized hyperbranched poly(phenylene sulfide) should be characterized to confirm its structure, molecular weight, and thermal properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and degree of branching.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm the polymerization.

-

Size-Exclusion Chromatography (SEC): To determine the molecular weight (Mw, Mn) and polydispersity index (PDI).[3]

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). The hyperbranched PPS is typically amorphous with a Tg between 60 and 90°C.[3]

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. Hyperbranched PPS generally exhibits high thermal stability, with decomposition temperatures often exceeding 400°C.[3][5]

Logical Relationship of the Polycondensation Mechanism

The formation of the hyperbranched structure is a result of the propagation and branching reactions occurring simultaneously. The following diagram illustrates the logical progression from the monomer to the final hyperbranched polymer.

References

Application Notes and Protocols for Functionalizing Gold Nanoparticles with 2,4-Dichlorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are versatile platforms in biomedical research and drug development due to their unique physicochemical properties, including a large surface area-to-volume ratio, tunable optical properties, and biocompatibility. Surface functionalization of AuNPs is crucial for tailoring their interaction with biological systems, enhancing stability, and enabling targeted delivery. The strong affinity between gold and sulfur allows for the formation of stable self-assembled monolayers (SAMs) of thiol-containing molecules on the AuNP surface.

This document provides a detailed protocol for the functionalization of citrate-stabilized gold nanoparticles with 2,4-Dichlorobenzenethiol. This aromatic thiol can be used to modify the surface properties of AuNPs, making them suitable for various applications, including the development of novel drug delivery systems, sensors, and imaging agents. The protocol covers the synthesis of citrate-stabilized AuNPs, the subsequent ligand exchange reaction with this compound, and the characterization of the resulting functionalized nanoparticles.

Data Presentation

The following table summarizes the typical quantitative data for gold nanoparticles before and after functionalization with this compound. These values are based on typical results for aromatic thiol-functionalized AuNPs and may vary depending on the specific experimental conditions.[1]

| Parameter | Method | Citrate-Stabilized AuNPs | This compound Functionalized AuNPs |

| Core Diameter | Transmission Electron Microscopy (TEM) | 15 - 25 nm | 15 - 25 nm |

| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 20 - 35 nm | 25 - 45 nm |

| Surface Plasmon Resonance (λmax) | UV-Vis Spectroscopy | 518 - 522 nm | 520 - 528 nm |

| Zeta Potential | Dynamic Light Scattering (DLS) | -30 to -50 mV | -15 to -30 mV |

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of approximately 20 nm gold nanoparticles using the Turkevich method, where sodium citrate acts as both a reducing and stabilizing agent.[2]

Materials:

-

Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)

Procedure:

-

Prepare a 1 mM solution of HAuCl₄ in DI water.

-

Prepare a 38.8 mM solution of sodium citrate in DI water.

-

In a clean round-bottom flask equipped with a condenser, bring 50 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

-

Rapidly inject 5 mL of the 38.8 mM sodium citrate solution into the boiling HAuCl₄ solution.

-

Observe the color change of the solution from pale yellow to gray, then to purple, and finally to a deep ruby red, which indicates the formation of AuNPs.

-

Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.

-

Allow the solution to cool to room temperature.

-

Store the citrate-stabilized AuNP solution at 4°C for future use.

Protocol 2: Functionalization of Gold Nanoparticles with this compound

This protocol details the ligand exchange process to replace the citrate ions on the surface of the pre-synthesized AuNPs with this compound.

Materials:

-

Citrate-stabilized gold nanoparticle solution (from Protocol 1)

-

This compound

-

Ethanol (or another suitable solvent for the thiol)

-

Centrifuge and centrifuge tubes

Procedure:

-

Prepare a 10 mM stock solution of this compound in ethanol.

-

To 10 mL of the citrate-stabilized AuNP solution, add the this compound stock solution to achieve a final thiol concentration of 0.1-1 mM. The optimal concentration may need to be determined empirically.

-

Gently mix the solution and allow it to react for at least 12-24 hours at room temperature with gentle stirring to facilitate the ligand exchange process.

-

Transfer the solution to centrifuge tubes and centrifuge at a speed sufficient to pellet the AuNPs (e.g., 10,000 - 15,000 x g for 20-30 minutes). The exact parameters will depend on the nanoparticle size.

-

Carefully remove the supernatant, which contains excess thiol and displaced citrate ions.

-

Resuspend the nanoparticle pellet in fresh DI water or a buffer of choice. Sonication may be used to aid in resuspension.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound ligands.

-

After the final wash, resuspend the purified this compound functionalized AuNPs in the desired solvent for storage and characterization.

Protocol 3: Characterization of Functionalized Gold Nanoparticles

This section outlines the key techniques for characterizing the synthesized and functionalized AuNPs.

A. UV-Vis Spectroscopy:

-

Purpose: To confirm the formation and stability of AuNPs and to monitor the surface plasmon resonance (SPR) peak shift upon functionalization.

-

Procedure: Acquire the UV-Vis absorption spectrum of the AuNP solutions (before and after functionalization) from 400 nm to 700 nm. A slight red-shift in the λmax after functionalization indicates a change in the local refractive index around the nanoparticles, confirming surface modification.

B. Dynamic Light Scattering (DLS):

-

Purpose: To determine the hydrodynamic diameter and zeta potential of the nanoparticles.

-

Procedure:

-

Measure the hydrodynamic diameter of the AuNPs before and after functionalization. An increase in the hydrodynamic diameter is expected due to the formation of the this compound monolayer.

-

Measure the zeta potential to assess the surface charge and colloidal stability. A change in the zeta potential from the highly negative values of citrate-stabilized AuNPs to less negative values is indicative of successful ligand exchange.

-

C. Transmission Electron Microscopy (TEM):

-

Purpose: To visualize the size, shape, and monodispersity of the AuNP core.

-

Procedure: Deposit a drop of the AuNP solution onto a TEM grid and allow it to dry. Image the nanoparticles to determine the core diameter and assess their morphology.

Visualizations

Caption: Experimental workflow for the synthesis, functionalization, and characterization of AuNPs.

Caption: Potential signaling pathway induced by a structurally related compound.[3]

References

Application Notes and Protocols: 2,4-Dichlorobenzenethiol as a Surface Ligand for Quantum Dots

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on established principles of quantum dot chemistry and ligand exchange. Due to a lack of specific literature on the use of 2,4-Dichlorobenzenethiol as a quantum dot ligand, the provided protocols are hypothetical and should be considered as a starting point for experimental design. All quantitative data presented is illustrative and intended to guide researchers in their investigations.

Introduction to this compound as a Quantum Dot Ligand

Quantum dots (QDs) are semiconductor nanocrystals with size-tunable optical and electronic properties, making them valuable tools in various fields, including biomedical imaging, sensing, and drug delivery. The surface chemistry of QDs is critical in determining their stability, solubility, and functionality. Ligands, molecules that bind to the surface of QDs, play a pivotal role in passivating surface defects, preventing aggregation, and enabling further bioconjugation.